3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-cyanobenzaldehyde with hydroxylamine hydrochloride can yield the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and cyano-substituted aromatic compounds. Examples are 3-(2-cyanophenyl)quinazolin-4(3H)-one and 3-(2-cyanophenyl)-5-phenyl-1,2,4-oxadiazole .
Uniqueness
What sets 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the cyano group allows for versatile applications in various fields .
Properties
CAS No. |
1695964-04-5 |
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Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3/c12-6-7-3-1-2-4-8(7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15) |
InChI Key |
SOQCSFOJRNPTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NOC(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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